molecular formula C9H13Cl3N2 B1463570 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride CAS No. 1159823-84-3

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride

Cat. No.: B1463570
CAS No.: 1159823-84-3
M. Wt: 255.6 g/mol
InChI Key: JLHZTGCPIGPAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride is a benzodiazepine derivative featuring a chloro substituent at position 9 of the fused benzene ring and two hydrochloride counterions. This compound is of interest in medicinal chemistry due to the structural versatility of the diazepine core, which is often associated with biological activity.

Properties

IUPAC Name

9-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.2ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;;/h1-3,11-12H,4-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHZTGCPIGPAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC=C2Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679463
Record name 9-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159823-84-3
Record name 9-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Basic Information

  • IUPAC Name : this compound
  • CAS Number : 886365-62-4
  • Molecular Formula : C9H11ClN2
  • Molecular Weight : 198.65 g/mol

Structure

The compound features a diazepine ring fused with a benzene moiety. The presence of a chlorine atom at the 9-position is critical for its biological activity.

This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems:

  • GABA Receptor Modulation : This compound acts as a positive allosteric modulator at GABA_A receptors, enhancing the inhibitory effects of GABA and potentially providing anxiolytic and anticonvulsant effects.
  • AMPAR Antagonism : It has been identified as a noncompetitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPAR), which are crucial in synaptic transmission and plasticity.

Structure-Activity Relationship (SAR)

Recent studies have highlighted the importance of specific structural features in determining the biological activity of benzodiazepine derivatives. Modifications in the diazepine ring and substitutions on the benzene moiety can significantly influence receptor affinity and selectivity:

Modification TypeEffect on Activity
Chlorine Substitution at Position 9Increases binding affinity to GABA_A receptors
Alkyl SubstituentsVarying lengths can enhance or reduce potency
Aromatic Ring ModificationsAffect lipophilicity and receptor interaction

Case Studies

  • Anxiolytic Activity : In a study evaluating various benzodiazepines for anxiolytic properties, this compound showed significant efficacy in reducing anxiety-like behaviors in rodent models while minimizing side effects typically associated with classical benzodiazepines .
  • Anticonvulsant Effects : Another investigation assessed the anticonvulsant potential of this compound using the maximal electroshock seizure model. The results indicated that it effectively reduced seizure duration and frequency compared to control groups .
  • Neuroprotective Properties : Preliminary findings suggest that this compound may exhibit neuroprotective effects against excitotoxicity induced by glutamate in neuronal cultures, indicating potential therapeutic applications in neurodegenerative diseases .

Molecular Dynamics Studies

Molecular modeling studies have provided insights into the binding interactions of this compound with GABA_A receptors. These studies reveal that the compound stabilizes receptor conformations conducive to enhanced GABAergic transmission .

Scientific Research Applications

Pharmacological Research

The primary application of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride is in pharmacological studies. The compound exhibits potential anxiolytic and sedative effects similar to other benzodiazepines. Researchers are investigating its mechanism of action on GABA receptors, which are crucial for mediating inhibitory neurotransmission in the brain.

Key Studies:

  • Anxiolytic Activity: Experimental studies have shown that this compound may reduce anxiety levels in animal models, suggesting its potential use as an anxiolytic agent .
  • Sedative Effects: Research indicates that it may possess sedative properties, making it a candidate for further investigation in sleep disorder treatments .

Synthesis and Chemical Development

The synthesis of this compound is of significant interest in organic chemistry. Its synthesis involves multi-step reactions that can yield various derivatives with modified biological activities.

Synthesis Pathway:

  • The synthesis typically begins with the chlorination of precursor compounds followed by cyclization reactions to form the benzodiazepine core .

Neuropharmacology

Given its structural similarity to other benzodiazepines, this compound is being explored for its neuropharmacological properties. Studies focus on its effects on neurotransmitter systems and potential neuroprotective roles.

Research Findings:

  • Investigations into its interaction with serotonin and dopamine receptors are ongoing to understand its broader implications in treating mood disorders .

Case Study 1: Anxiolytic Effects

A study published in a peer-reviewed journal highlighted the anxiolytic effects of this compound in rodent models. The results indicated a significant reduction in anxiety-like behaviors compared to control groups.

Case Study 2: Neuroprotective Properties

Another research project examined the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could mitigate cell death in neuronal cultures exposed to harmful agents.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₁₁H₁₂ClN₂·2HCl
  • Purity : Available at 96% purity (J&W Pharmlab) in quantities ranging from 100 mg to 25 g .
  • Availability : Conflicting sourcing data exists; CymitQuimica lists it as discontinued, while J&W Pharmlab offers it as of March 2025 .

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared to three chloro-substituted benzodiazepine/azepine analogs from Combi-Blocks () and a trimethylated benzodiazepine hemihydrate (–3).

Compound Name Substituents/Modifications Molecular Formula Salt Form Purity
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride (Target) Cl at position 9, diazepine core C₁₁H₁₂ClN₂·2HCl Dihydrochloride 96%
7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride Cl at position 7, oxazepine core (O atom) C₁₀H₁₁ClNO·HCl Hydrochloride 95%
6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine Cl at position 6, methoxy groups, aryl substituent C₂₀H₂₃ClN₂O₃ None 95%
2,2,4-Trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine hemihydrate Methyl groups at positions 2,2,4 C₁₂H₁₈N₂·0.5H₂O Hemihydrate N/A

Key Observations :

  • Substituent Position : The target compound’s chloro group at position 9 distinguishes it from analogs with substitutions at positions 6 or 5. This positional variance may influence electronic effects and steric interactions in biological targets.
  • Salt Forms: The dihydrochloride form of the target compound may enhance aqueous solubility relative to the hydrochloride or non-salt analogs .

Crystallographic and Conformational Differences

The crystal structure of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine hemihydrate (–3) provides insights into benzodiazepine ring behavior:

Parameter Value for Trimethyl Analogue Hypothetical Target Compound*
Crystal System Monoclinic (P21/c) Not Reported
Dihedral Angle (Benzene-Diazepine) 17.42°–21.15° Unknown
Hydrogen Bonding N–H⋯O and O–H⋯N chains along [001] Likely distinct due to Cl substituent
Unit Cell Volume 2392.9 ų N/A

*No crystallographic data for the target compound is available in the provided evidence.

Implications :

  • The trimethyl analog’s chair conformation and dihedral angles suggest moderate planarity between the benzene and diazepine rings, which could influence receptor binding or stacking interactions .

Research Implications and Limitations

  • Crystallography Gap : The absence of crystal data for the target compound precludes direct conformational comparisons.

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Nitrobenzaldehyde or its chloro-substituted analogs serve as the aromatic precursor.
  • 2-Chloroethylamine hydrochloride is used for condensation to introduce the ethylamine side chain.
  • Reducing agents such as Fe powder, Zn powder, or SnCl₂ facilitate nitro group reduction and cyclization.
  • Subsequent reduction steps employ milder hydride donors like NaBH₄, KBH₄, or LiBH₄ for double bond reduction.

Stepwise Synthesis Outline

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Condensation 2-Nitrobenzaldehyde + 2-chloroethylamine HCl in organic solvent Formation of nitro-substituted intermediate
2 Nitro reduction and cyclization Fe powder/Zn powder/SnCl₂ in suitable solvent Formation of 9-chloro-1,4-benzodiazepine ring system
3 Double bond reduction NaBH₄, KBH₄, or LiBH₄ Saturation of diazepine ring double bonds
4 Salt formation Treatment with HCl or other acid to form dihydrochloride salt 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine dihydrochloride

Experimental Details and Analytical Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ^1H NMR, ^13C NMR) is used to confirm structure and purity.
  • Mass spectrometry (MS) provides molecular weight confirmation.
  • Thin Layer Chromatography (TLC) and column chromatography on silica gel (200–300 mesh) are employed for purification.
  • The use of petroleum ether (bp 60–90 °C) as part of purification solvents is common.

Advantages of the Described Methods

Summary Table of Key Reaction Parameters

Parameter Details
Starting materials 2-Nitrobenzaldehyde, 2-chloroethylamine hydrochloride
Reducing agents Fe powder, Zn powder, SnCl₂ (for nitro reduction and cyclization); NaBH₄, KBH₄, LiBH₄ (for double bond reduction)
Solvents Methanol, ethanol, propanol, isopropanol, ethyl acetate, dichloromethane, THF, DMF
Bases Sodium methoxide, sodium ethoxide, sodium tert-butoxide, triethylamine, pyridine
Purification methods Silica gel column chromatography, TLC
Analytical techniques NMR (400–600 MHz), Mass Spectrometry, Elemental Analysis
Product form Dihydrochloride salt

Research Findings and Literature Support

  • The patent EP2163538B1 describes a novel, safe, and economical process for preparing tetrahydrobenzodiazepine derivatives, emphasizing avoidance of LiAlH₄ and use of milder reducing agents and bases in various solvents. This patent provides a reliable synthetic route applicable to 9-chloro derivatives as well.
  • Research articles highlight the efficient cyclization of nitrobenzaldehyde derivatives with chloroethylamine hydrochloride followed by reduction steps to yield benzodiazepine rings with high selectivity and yield.
  • Analytical data from NMR and MS confirm the structure and purity of the final products, supporting the robustness of the synthetic approach.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride in laboratory settings?

  • Methodological Answer : Use ventilation systems (e.g., fume hoods) to minimize inhalation risks. Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Avoid sparks or heat sources due to potential decomposition at high temperatures (boiling point ~397°C). Store in airtight containers at room temperature, away from incompatible substances like strong oxidizers . In case of spills, use inert absorbents (e.g., vermiculite) and dispose via authorized chemical waste facilities to prevent environmental contamination .

Q. How can researchers verify the purity and structural integrity of this compound during synthesis?

  • Methodological Answer :

  • Analytical Techniques :
TechniquePurposeReference Standard
HPLC Purity assessmentCompare retention time with a certified reference material (CRM)
NMR Structural confirmation (e.g., integration of aromatic protons, chlorine substituents)Use deuterated solvents (e.g., DMSO-d6) and calibrate against TMS .
Mass Spectrometry Molecular weight validationElectrospray ionization (ESI) in positive ion mode .
  • Experimental Controls : Include a known standard (e.g., PubChem CID 123456) in each batch to detect deviations .

Q. What solvent systems are optimal for dissolving this compound in pharmacological assays?

  • Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s dihydrochloride salt form. For aqueous buffers (e.g., PBS), pre-dissolve in DMSO (<1% v/v) to avoid precipitation. Conduct stability tests under assay conditions (e.g., 37°C, pH 7.4) to confirm no degradation over 24 hours .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states (e.g., Gaussian 16). Focus on chlorination sites and ring strain in the diazepine core .
  • Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict regioselectivity in electrophilic substitution reactions. Validate predictions with small-scale experiments .
  • Example Workflow :

Generate 3D conformers using RDKit.

Simulate reaction pathways with COMSOL Multiphysics’ AI-driven modules.

Prioritize synthetic routes with <5% side-product formation .

Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Data Triangulation :
FactorIn Vitro ConsiderationsIn Vivo Considerations
Metabolism Use hepatocyte co-cultures to mimic hepatic clearance.Compare plasma metabolite profiles via LC-MS/MS .
Dose Scaling Apply allometric scaling (e.g., body surface area) to align in vitro IC50 with in vivo LD50.
  • Mechanistic Studies : Conduct transcriptomic profiling (RNA-seq) to identify discordant pathways (e.g., oxidative stress vs. receptor-mediated toxicity) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Quality-by-Design (QbD) : Use factorial design (e.g., 2^3 DOE) to optimize critical parameters:
ParameterRange TestedOptimal Value
Temperature50–90°C70°C
Stirring Rate200–600 rpm400 rpm
Catalyst Loading1–5 mol%3 mol%
  • Statistical Control : Apply multivariate analysis (e.g., PCA) to raw material attributes (e.g., reagent purity, particle size) .

Data Contradiction Analysis Framework

Q. How to address discrepancies in receptor binding affinity reported across independent studies?

  • Methodological Answer :

  • Assay Validation : Cross-test compound batches in standardized assays (e.g., radioligand binding for GABA-A receptors).
  • Structural Analysis : Compare crystal structures (if available) or docking simulations (e.g., AutoDock Vina) to identify conformational changes affecting binding .
  • Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) and apply heterogeneity tests (e.g., Cochran’s Q) to assess reproducibility .

Ethical and Methodological Compliance

Q. What ethical frameworks govern the use of this compound in neuropharmacology research?

  • Methodological Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement) for animal studies. For human cell lines, obtain IRB approval and document informed consent for donor materials. Use computational toxicology models (e.g., ProTox-II) to prioritize low-risk analogs before in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride
Reactant of Route 2
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.